molecular formula C19H18BrN3O2S2 B15099866 N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B15099866
M. Wt: 464.4 g/mol
InChI Key: IGTDNGGDEDLZKU-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a methyl group, and a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Construction of the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio moiety: This can be achieved through a series of cyclization and thiolation reactions.

    Coupling reactions: The final step involves coupling the bromophenyl intermediate with the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
  • N-(2-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Uniqueness

N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C19H18BrN3O2S2

Molecular Weight

464.4 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18BrN3O2S2/c1-23-18(25)16-11-6-2-5-9-14(11)27-17(16)22-19(23)26-10-15(24)21-13-8-4-3-7-12(13)20/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,21,24)

InChI Key

IGTDNGGDEDLZKU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3Br)SC4=C2CCCC4

Origin of Product

United States

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